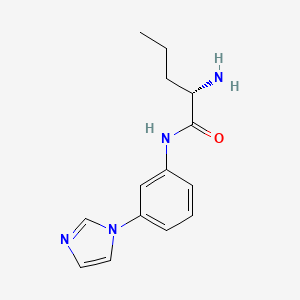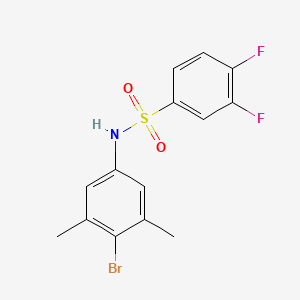![molecular formula C11H13BrN4O B6635380 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole, also known as Brimonidine, is a drug that is commonly used to treat glaucoma and ocular hypertension. It belongs to the class of alpha-2 adrenergic receptor agonists and works by reducing the production of aqueous humor in the eye. In recent years, Brimonidine has gained attention in scientific research due to its potential therapeutic applications beyond ophthalmology.
Mécanisme D'action
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole works by binding to and activating alpha-2 adrenergic receptors, which are found in various tissues throughout the body including the eye, brain, and cardiovascular system. In the eye, activation of these receptors leads to a decrease in the production of aqueous humor, which reduces intraocular pressure. In the brain, activation of alpha-2 adrenergic receptors has been shown to have neuroprotective effects by reducing inflammation, oxidative stress, and neuronal apoptosis.
Biochemical and Physiological Effects:
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has been shown to have a number of biochemical and physiological effects beyond its primary use in ophthalmology. In animal studies, it has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and memory. 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has also been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole in laboratory experiments is its well-established mechanism of action and safety profile. It has been used clinically for many years and has a low incidence of side effects. However, one limitation is that it may not be suitable for all experimental models, as its effects are primarily mediated through alpha-2 adrenergic receptors and may not be relevant in all disease states.
Orientations Futures
There are many potential future directions for research on 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole may have anti-inflammatory effects in the brain, which could be beneficial in the treatment of conditions such as multiple sclerosis and traumatic brain injury. Additionally, there is interest in exploring the use of 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole as a neuroprotective agent in other contexts, such as stroke and spinal cord injury.
Méthodes De Synthèse
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole can be synthesized through a multi-step process, starting with the reaction of 4-bromo-3,5-dimethylphenol with chloromethyl methyl ether to form 4-bromo-3,5-dimethylphenoxy methyl ether. The resulting compound is then reacted with sodium azide to form the tetrazole ring, followed by reduction with sodium borohydride to produce 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole.
Applications De Recherche Scientifique
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has been studied extensively in the field of neuroscience due to its ability to cross the blood-brain barrier and interact with alpha-2 adrenergic receptors in the central nervous system. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to modulate the release of neurotransmitters such as norepinephrine and serotonin.
Propriétés
IUPAC Name |
5-[(4-bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-7-4-9(5-8(2)11(7)12)17-6-10-13-15-16(3)14-10/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUBWQIHUAVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)
